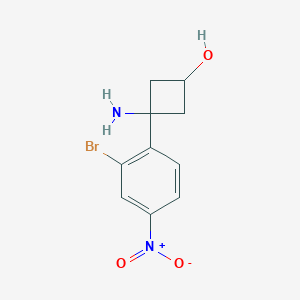

3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol

Description

3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol is a cyclobutane-derived compound featuring a unique stereochemical framework. Its structure comprises a cyclobutane ring substituted with an amino group and a 2-bromo-4-nitrophenyl moiety. The bromine and nitro groups at the ortho and para positions of the phenyl ring, respectively, contribute to its electronic and steric profile.

Properties

Molecular Formula |

C10H11BrN2O3 |

|---|---|

Molecular Weight |

287.11 g/mol |

IUPAC Name |

3-amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol |

InChI |

InChI=1S/C10H11BrN2O3/c11-9-3-6(13(15)16)1-2-8(9)10(12)4-7(14)5-10/h1-3,7,14H,4-5,12H2 |

InChI Key |

HBZDDRGNPFQUQI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C2=C(C=C(C=C2)[N+](=O)[O-])Br)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by nitration to introduce the nitro group. The amino group is then introduced through a substitution reaction. The final step involves the formation of the cyclobutane ring under specific conditions, such as the use of a strong base or a cyclization agent .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) are employed for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the cyclobutanol ring.

Reduction: Amino derivatives with reduced nitro groups.

Substitution: Various substituted cyclobutanol derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could modulate multiple biological processes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The nitro group in the target compound is a strong electron-withdrawing group (EWG), likely enhancing the acidity of the cyclobutanol hydroxyl compared to the fluoro substituent in the analog (C₁₀H₁₀BrFN₂O), which is less electron-withdrawing . Bromine position: The ortho-substituted bromine in the target compound may introduce greater steric hindrance and alter π-π stacking interactions in biological systems compared to the meta-bromo analog.

Functional Group Variations: Replacing the cyclobutanol moiety with a propionic acid group (as in C₁₀H₁₂BrNO₄) shifts reactivity toward carboxylate-mediated interactions, such as hydrogen bonding or metal chelation, which are critical in enzyme inhibition studies .

Research Findings and Hypotheses

Biological Relevance :

- The meta-bromo-fluoro analog (C₁₀H₁₀BrFN₂O) is listed for agrochemical use, suggesting that halogen positioning influences pesticidal activity. The target compound’s nitro group may broaden its utility in antimicrobial or anticancer contexts, though empirical validation is needed.

Thermodynamic Stability :

- Ortho-substituted nitro groups often reduce thermal stability due to steric strain. Comparative studies with para-nitro isomers could clarify this compound’s storage and handling requirements.

Biological Activity

3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. Its unique structure, characterized by a cyclobutanol core and functional groups such as an amino group and a nitro group, suggests a variety of interactions within biological systems. This article reviews the compound's biological activities, including antimicrobial and anticancer properties, and discusses its mechanisms of action, synthesis, and comparative analysis with similar compounds.

The compound has the molecular formula and a molecular weight of 284.12 g/mol. The synthesis typically involves multi-step organic reactions, starting with the bromination of a precursor followed by nitration and subsequent cyclization to form the cyclobutane ring. Key steps include:

- Bromination : Introduction of the bromine atom.

- Nitration : Addition of the nitro group.

- Cyclization : Formation of the cyclobutane structure using strong bases or cyclization agents.

Antimicrobial Properties

Research indicates that 3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol exhibits significant antimicrobial activity against various bacterial strains. A study conducted by BenchChem reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic candidate .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways related to cell growth and survival .

The biological activity of 3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol is attributed to its ability to interact with molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, although further research is necessary to identify these targets.

- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to increased apoptosis .

Comparative Analysis with Similar Compounds

To understand its unique properties, it is essential to compare 3-Amino-3-(2-bromo-4-nitrophenyl)cyclobutan-1-ol with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-3-(2-chloro-4-nitrophenyl)cyclobutan-1-ol | C₁₀H₁₂ClN₂O₃ | Contains chlorine; alters reactivity compared to bromine |

| 3-Amino-3-(2-fluoro-4-nitrophenyl)cyclobutan-1-ol | C₁₀H₁₂FN₂O₃ | Fluorine substitution affects electronic properties |

| 3-Amino-3-(2-iodo-4-nitrophenyl)cyclobutan-1-ol | C₁₀H₁₂IN₂O₃ | Iodine substitution provides unique reactivity |

The presence of bromine in this compound enhances its reactivity compared to its chloro, fluoro, and iodo analogs, making it a valuable intermediate in synthetic applications .

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics.

- Cancer Cell Line Studies : In vitro studies on human breast cancer cells showed that treatment with this compound led to a significant reduction in cell viability, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.